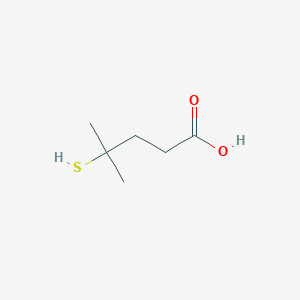

4-Mercapto-4-methylpentanoic acid

Descripción general

Descripción

4-Mercapto-4-methylpentanoic acid is a useful research compound. Its molecular formula is C6H12O2S and its molecular weight is 148.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

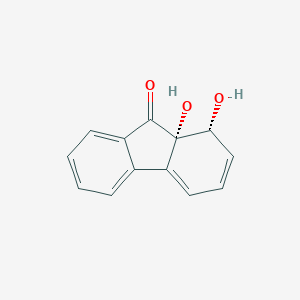

Synthesis and Stereochemistry

- 4-Mercapto-4-methylpentanoic acid has been used in synthesizing optically active α-mercapto derivatives of various acids. These compounds are important for producing high enantiomeric excesses α-branched α-mercaptocarboxylic acids or esters, a process that retains configuration without racemization. This is significant because the compounds are obtained optically active without a chiral auxiliary, making them useful in stereochemical studies and applications (Strijtveen & Kellogg, 1987).

Food and Beverage Aroma

- In the context of food science, this compound derivatives have been identified as key components in the aroma of certain wines and teas. For instance, they contribute significantly to the 'boxtree' or 'broom plant' odor in Sauvignon wines. The presence of these compounds in beverages like wine and tea is influenced by various factors including fermentation processes, crop seasons, and manufacturing conditions (Tominaga, Masneuf-Pomarède, & Dubourdieu, 1995), (Kumazawa, Kubota, & Masuda, 2005).

Analytical Chemistry

- The compound has been the subject of analytical studies aiming to develop methods for its quantification in complex matrices like wine. These methods are crucial for understanding the role of this compound derivatives in the sensory attributes of foods and beverages (Dagan, Reillon, Roland, & Schneider, 2014).

Aroma in Plants

- Research has also identified the presence of this compound derivatives in plants like the box tree and broom, contributing to their characteristic aromas. This discovery is pivotal in the study of plant aromas and could have implications in agriculture and horticulture (Tominaga & Dubourdieu, 1997).

Enology and Winemaking

- In winemaking, the study of this compound derivatives focuses on their influence on wine aroma, especially in varietals like Sauvignon Blanc. Understanding their formation and presence in wine can inform viticulture and oenological practices (Howell et al., 2004).

Mecanismo De Acción

Target of Action

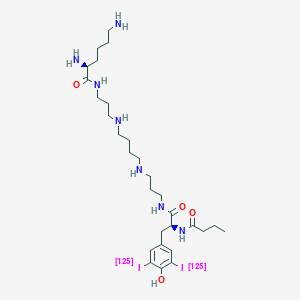

4-Mercapto-4-methylpentanoic acid is a chemical compound that has been found to be a useful component in Antibody-Drug Conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . The primary targets of this compound are therefore likely to be specific cancer cells .

Mode of Action

It is known that it plays a crucial role in the construction of adcs . ADCs work by using the specificity of monoclonal antibodies to deliver cytotoxic drugs directly to cancer cells . This allows for targeted therapy, reducing damage to healthy cells .

Biochemical Pathways

Given its role in adcs, it is likely involved in pathways related to cell death and cancer progression .

Pharmacokinetics

As a component of adcs, its bioavailability would be largely dependent on the properties of the overall adc molecule .

Result of Action

The primary result of the action of this compound is its potential contribution to the cytotoxic effects of ADCs on cancer cells . By aiding in the delivery of cytotoxic drugs to cancer cells, it may contribute to the inhibition of tumor growth .

Action Environment

The action of this compound, as part of an ADC, can be influenced by various environmental factors. These may include the presence of other drugs, the patient’s overall health status, and specific characteristics of the tumor environment

Safety and Hazards

The safety information for 4-Mercapto-4-methylpentanoic acid includes the following hazard statements: H315-H318-H335 . This means it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely .

Direcciones Futuras

The efficient synthesis of 4-Mercapto-4-methylpentanoic acid using an intermolecular radical transfer reaction offers advantages over traditional routes and is compatible with the chemistry involved in the construction of ADCs . This suggests that it could play a significant role in the future development of new ADCs .

Propiedades

IUPAC Name |

4-methyl-4-sulfanylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-6(2,9)4-3-5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIFSIGCMOMQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468847 | |

| Record name | 4-Mercapto-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140231-31-8 | |

| Record name | 4-Mercapto-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-4-sulfanylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

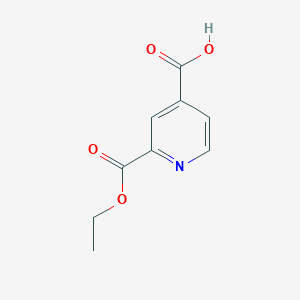

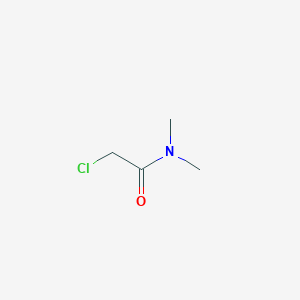

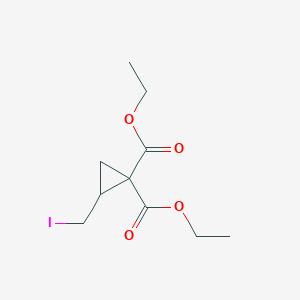

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-mercapto-4-methylpentanoic acid considered a useful building block in Antibody-Drug Conjugate (ADC) research?

A1: this compound plays a crucial role in ADC development due to the presence of its thiol (–SH) group. [] This thiol group enables the molecule to form stable thioether linkages with other molecules, specifically the drug and linker components within an ADC. This linkage strategy is vital for constructing effective ADCs. []

Q2: What are the advantages of the synthetic approach presented in the paper for producing this compound compared to traditional methods?

A2: The paper highlights several benefits of their proposed synthetic route for this compound:

- Efficiency: The approach utilizes an intermolecular radical transfer reaction as the key step, leading to a more efficient synthesis. []

- Modularity: The method allows for easy modification and creation of original analogues of this compound, broadening its applications in ADC development. []

- Compatibility: The chemistry involved in this synthesis aligns well with established ADC construction techniques, making it easily integrable into existing ADC development workflows. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B142986.png)

![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B142987.png)